molecular formula C10H14FNO2 B12968694 1-(3-Fluoro-4-methoxyphenyl)-2-methoxyethanamine

1-(3-Fluoro-4-methoxyphenyl)-2-methoxyethanamine

Cat. No.: B12968694
M. Wt: 199.22 g/mol
InChI Key: UTDQZFHVEBCUMB-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)-2-methoxyethanamine is an organic compound belonging to the class of phenylpropanoids and polyketides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)-2-methoxyethanamine typically involves the use of 3-fluoro-4-methoxyacetophenone as a starting material. This compound can be prepared by the Friedel-Crafts reaction of o-fluoroanisole with acetic anhydride

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or rhodium, can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methoxyphenyl)-2-methoxyethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)-2-methoxyethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of fluoro and methoxy groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)-2-methoxyethanamine

InChI

InChI=1S/C10H14FNO2/c1-13-6-9(12)7-3-4-10(14-2)8(11)5-7/h3-5,9H,6,12H2,1-2H3

InChI Key

UTDQZFHVEBCUMB-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=CC(=C(C=C1)OC)F)N

Origin of Product

United States

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